N-(5-氨基-2-氟苯基)苯甲酰胺

描述

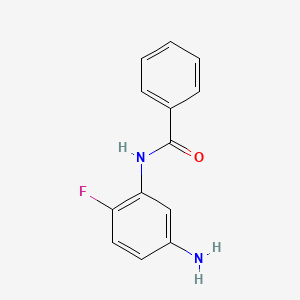

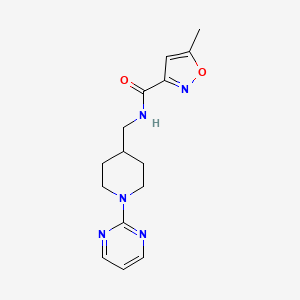

N-(5-Amino-2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzamides, including N-(5-Amino-2-fluorophenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of ultrasonic irradiation is considered a green and powerful technology .Molecular Structure Analysis

The molecular structure of N-(5-Amino-2-fluorophenyl)benzamide consists of 13 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

N-(5-Amino-2-fluorophenyl)benzamide has a molecular weight of 230.24 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques.科学研究应用

阿尔茨海默病研究

N-(5-氨基-2-氟苯基)苯甲酰胺衍生物已被用于阿尔茨海默病研究。由Kepe 等人 (2006)进行的一项研究将一种衍生物用作分子成像探针,结合正电子发射断层扫描 (PET) 来量化阿尔茨海默病患者大脑中的血清素 1A (5-HT(1A)) 受体密度。这项研究突出了这些化合物在神经退行性疾病诊断中的潜力。

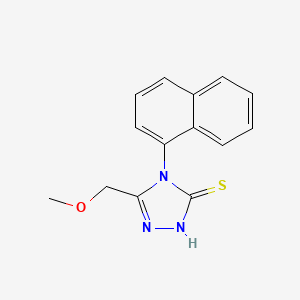

合成和结构研究

由Moreno-Fuquen 等人 (2019)进行的研究重点是 2-氟-N-(3-甲硫基-1H-1,2,4-三唑-5-基)苯甲酰胺的合成和理论研究。这项研究提供了对这种化合物区域选择性合成的见解,有助于我们了解它们的结构特性和在各种科学领域的潜在应用。

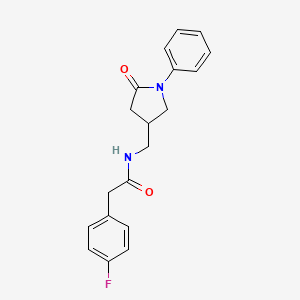

抗精神病药物研究

N-(5-氨基-2-氟苯基)苯甲酰胺类似物已在抗精神病药物的背景下进行了探索。在van Wijngaarden 等人 (1987)进行的一项研究中,合成了 2-苯基吡咯作为取代苯甲酰胺的构象受限类似物,并评估了它们的与抗精神病药物开发相关的多巴胺拮抗活性。

抗炎研究

由Robert 等人 (1994)进行的非酸性抗炎化合物的研究包括对与 N-(5-氨基-2-氟苯基)苯甲酰胺在结构上相关的苯甲酰胺的研究。他们的研究有助于了解这些化合物的潜在抗炎特性。

抗菌研究

由Limban 等人 (2011)进行的一项研究探讨了 N-(5-氨基-2-氟苯基)苯甲酰胺的硫脲衍生物的合成和抗病原活性。他们的研究表明这些衍生物作为具有抗生物膜特性的新型抗菌剂的潜力。

药物化学中的抑制剂

由Saeed 等人 (2015)进行的一项研究报告了取代的 N-(5-氨基-2-氟苯基)苯甲酰胺的合成,考察了它们在各种生物应用中作为抑制剂的潜力。这项研究突出了这些化合物在与药物化学相关的结合核苷酸蛋白靶标中的作用。

属性

IUPAC Name |

N-(5-amino-2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSNNNESCSTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)